Cas no 180741-30-4 ((3-methyl-1H-pyrazol-1-yl)acetic acid)
(3-methyl-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Methyl-1H-pyrazol-1-yl)acetic acid
- (3-Methyl-1H-pyrazol-1-yl)acetic acid
- (3-Methyl-pyrazol-1-yl)-acetic acid
- 1H-Pyrazole-1-aceticacid, 3-methyl-
- 2-(3-methyl-1H-pyrazol-1-yl)acetic acid
- (3-methylpyrazol-1-yl)acetic acid
- 2-(3-methylpyrazolyl)acetic acid
- 3-methyl-1H-pyrazole-1-acetic acid
- 3-methylpyrazol-1-ylacetic acid
- AC1NMMC6
- AC1Q2PTB
- SureCN604399
- Albb-004638
- (3-methyl-1H-pyrazol-1-yl)acetic acid(SALTDATA: FREE)
- 2-PIPERIDIN-4-YL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE DIHYDROCHLORIDE
- JZWDFOAFMVOQKR-UHFFFAOYSA-N
- AMY202003218
- 1H-Pyrazole-1-acetic acid, 3-methyl-
- 180741-30-4
- 2-(3-methyl-1H-pyrazol-1-yl)aceticacid
- SCHEMBL604399
- EN300-83545
- CS-0217733
- FT-0643744
- A812560
- F2169-1180
- (S)-1-CBZ-2-CYANOPIPERIDINE
- 2-(3-methylpyrazol-1-yl)acetic Acid
- MFCD03419331
- AB14474
- AKOS000307952
- DTXSID90407509
- (3-methyl-pyrazol-1-yl)-acetic acid, AldrichCPR
- VS-03649
- BBL013042
- DB-016433
- STK301599
- (3-methyl-1H-pyrazol-1-yl)acetic acid
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- MDL: MFCD03419331
- Inchi: 1S/C6H8N2O2/c1-5-2-3-8(7-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
- InChI Key: JZWDFOAFMVOQKR-UHFFFAOYSA-N
- SMILES: OC(CN1C=CC(C)=N1)=O
Computed Properties
- Exact Mass: 288.11626
- Monoisotopic Mass: 140.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.27
- Boiling Point: 302.5°C at 760 mmHg
- Flash Point: 136.7°C
- Refractive Index: 1.573
- PSA: 15.27
(3-methyl-1H-pyrazol-1-yl)acetic acid Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
(3-methyl-1H-pyrazol-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028171-250mg |
3-Methyl-pyrazol-1-yl)-acetic acid |
180741-30-4 | 95% | 250mg |
£117.00 | 2022-03-01 | |
| Fluorochem | 028171-1g |
3-Methyl-pyrazol-1-yl)-acetic acid |
180741-30-4 | 95% | 1g |
£245.00 | 2022-03-01 | |
| Fluorochem | 028171-5g |
3-Methyl-pyrazol-1-yl)-acetic acid |
180741-30-4 | 95% | 5g |
£782.00 | 2022-03-01 | |
| Alichem | A049005140-1g |
2-(3-Methyl-1H-pyrazol-1-yl)acetic acid |
180741-30-4 | 95% | 1g |
$357.50 | 2023-09-02 | |
| Alichem | A049005140-5g |
2-(3-Methyl-1H-pyrazol-1-yl)acetic acid |
180741-30-4 | 95% | 5g |
$1240.20 | 2023-09-02 | |
| Chemenu | CM115522-1g |
(3-methyl-1H-pyrazol-1-yl)acetic acid |
180741-30-4 | 95% | 1g |
$304 | 2021-08-06 | |
| Chemenu | CM115522-5g |
(3-methyl-1H-pyrazol-1-yl)acetic acid |
180741-30-4 | 95% | 5g |
$1094 | 2021-08-06 | |
| TRC | M329043-50mg |
(3-methyl-1H-pyrazol-1-yl)acetic acid |
180741-30-4 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M329043-100mg |
(3-methyl-1H-pyrazol-1-yl)acetic acid |
180741-30-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M329043-500mg |
(3-methyl-1H-pyrazol-1-yl)acetic acid |
180741-30-4 | 500mg |
$ 340.00 | 2022-06-03 |
(3-methyl-1H-pyrazol-1-yl)acetic acid Suppliers
(3-methyl-1H-pyrazol-1-yl)acetic acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on (3-methyl-1H-pyrazol-1-yl)acetic acid
(3-Methyl-1H-pyrazol-1-yl)acetic Acid: A Versatile Building Block in Modern Organic Synthesis
The compound with CAS No. 180741-30-4, commonly known as (3-methyl-1H-pyrazol-1-yl)acetic acid, has emerged as a pivotal intermediate in pharmaceutical and agrochemical research. Its unique pyrazole-acetic acid hybrid structure enables diverse applications, from drug discovery to material science. Recent trends in heterocyclic compound optimization and bioactive molecule design have significantly increased demand for this specialty chemical.
Structurally, (3-methyl-1H-pyrazol-1-yl)acetic acid combines a methyl-substituted pyrazole ring with a carboxylic acid functional group, offering two distinct reactive sites for further derivatization. This dual functionality explains its growing popularity in medicinal chemistry, where researchers frequently search for "pyrazole derivatives for drug development" or "acetic acid linker modifications". The compound's molecular weight of 140.14 g/mol and balanced lipophilicity make it particularly valuable for creating bioavailable drug candidates.
Current research highlights its role in developing kinase inhibitors, with numerous studies exploring "pyrazole-based therapeutic agents". The 3-methyl substitution pattern enhances metabolic stability compared to unsubstituted analogs, addressing a common challenge in "improving drug half-life" discussions. Analytical techniques like HPLC purity analysis (typically >98%) and NMR characterization confirm the compound's reliability for high-value applications.
In material science, the acetic acid moiety facilitates conjugation to polymers or surfaces, answering frequent queries about "functional group compatibility in click chemistry". The pyrazole nitrogen atoms participate in coordination chemistry, making this compound relevant to "metal-organic framework design" investigations. Stability studies show excellent performance under standard laboratory conditions (room temperature, inert atmosphere), a key consideration for industrial users.
Synthetic methodologies for 180741-30-4 continue to evolve, with recent patents focusing on "green chemistry approaches to heterocycle synthesis". The compound's melting point range of 145-148°C and water solubility profile (soluble in polar organic solvents) make it practical for various reaction conditions. These properties frequently appear in searches for "pyrazole handling protocols" and "carboxylic acid protection strategies".
The commercial availability of (3-methyl-1H-pyrazol-1-yl)acetic acid in multiple purity grades (from technical to analytical standard) meets diverse research needs. Safety data sheets emphasize standard laboratory protective measures, aligning with industry concerns about "handling specialty chemicals safely". As regulatory landscapes evolve, this compound's non-hazardous classification in most jurisdictions ensures continued accessibility.
Future applications may exploit its potential in bioconjugation techniques and prodrug development, areas generating increasing search traffic. The compound's compatibility with peptide coupling reagents positions it well for "targeted drug delivery systems" research. With the growing importance of fragment-based drug discovery, this pyrazole-acetic acid hybrid represents a valuable molecular building block for next-generation therapeutics.
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